

CYC065 (Fadraciclib): A Technical Overview of a Second-Generation CDK2/9 Inhibitor

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Compound of Interest

Compound Name: *TCL065*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

CYC065, also known as Fadraciclib, is a second-generation, orally bioavailable aminopurine analogue that acts as a potent and selective inhibitor of cyclin-dependent kinase 2 (CDK2) and cyclin-dependent kinase 9 (CDK9).^{[1][2][3]} Developed as a successor to seliciclib, CYC065 exhibits improved potency and a more refined selectivity profile, positioning it as a promising therapeutic candidate in oncology.^{[1][4]} This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, preclinical data, and key experimental protocols for CYC065.

Chemical Structure and Properties

CYC065 is a synthetic organic small molecule with a well-defined chemical structure. Its key identifiers and properties are summarized below.

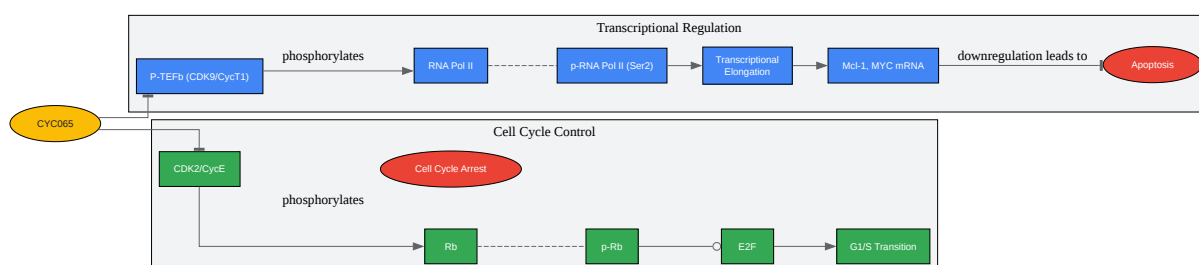
Property	Value
Formal Name	(2R,3S)-3-[[6-[[[4,6-dimethyl-3-pyridinyl)methyl]amino]-9-(1-methylethyl)-9H-purin-2-yl]amino]-2-pentanol
IUPAC Name	(2R,3S)-3-[[6-[(4,6-dimethylpyridin-3-yl)methylamino]-9-propan-2-yl]purin-2-yl]amino]pentan-2-ol
CAS Number	1070790-89-4
Molecular Formula	C ₂₁ H ₃₁ N ₇ O
Molecular Weight	397.5 g/mol
SMILES	CC--INVALID-LINK----INVALID-LINK--O
InChI Key	DLPIYBKBHMZCJI-WBVHZDCISA-N

Mechanism of Action

CYC065 exerts its anti-cancer effects through the dual inhibition of CDK2 and CDK9, two key regulators of cell cycle progression and transcription.^[2]

- CDK9 Inhibition and Transcriptional Regulation:** CDK9 is the catalytic subunit of the positive transcription elongation factor b (P-TEFb). P-TEFb phosphorylates the C-terminal domain (CTD) of RNA polymerase II (RNA Pol II), a critical step for the elongation of transcription.^[2]^[5] By inhibiting CDK9, CYC065 prevents the phosphorylation of RNA Pol II at serine 2, leading to a global suppression of transcription.^[1]^[4] This mechanism preferentially affects the expression of short-lived mRNAs, including those encoding key anti-apoptotic proteins such as Mcl-1 and the oncogene MYC.^[1]^[6] The downregulation of these pro-survival factors is a primary driver of apoptosis in cancer cells treated with CYC065.^[7]
- CDK2 Inhibition and Cell Cycle Control:** CDK2, in complex with cyclin E and cyclin A, plays a crucial role in the G1 to S phase transition of the cell cycle.^[2] Inhibition of CDK2 by CYC065 leads to cell cycle arrest, particularly in cancer cells with an overabundance of cyclin E.^[2]^[8] This action halts the uncontrolled proliferation characteristic of many tumor types.

The dual inhibition of CDK2 and CDK9 provides a synergistic anti-tumor effect by concurrently arresting the cell cycle and inducing apoptosis.[2]



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Caption: Mechanism of action of CYC065.

Quantitative Data

Kinase Selectivity

CYC065 demonstrates high selectivity for CDK2 and CDK9 over other kinases. A kinome scan revealed that at a concentration of 1 μ M, only a limited number of kinases were significantly inhibited.[1] The IC₅₀ values for the most potently inhibited kinases are presented below.

Kinase	IC ₅₀ (nM)
CDK2/cyclin A	5
CDK5/p25	21
CDK9/cyclin T1	26
CDK3/cyclin E1	29
CDK7/cyclin H	>200
CDK4/cyclin D3	>200
CLK2	>200
CLK1	>500
CDK1/cyclin B	>500

Data sourced from a study by Frame et al. (2020).[\[1\]](#)

In Vitro Anti-proliferative Activity

CYC065 has shown potent anti-proliferative activity across a range of cancer cell lines, with IC₅₀ values often in the nanomolar range.

Cell Line	Cancer Type	IC ₅₀ (nM)
MOLM-13	Acute Myeloid Leukemia	26
MV4-11	Acute Myeloid Leukemia	5
USC-ARK-2 (CCNE1-overexpressing)	Uterine Serous Carcinoma	~124
USC-ARK-7 (CCNE1-overexpressing)	Uterine Serous Carcinoma	~124
CCNE1 low-expressing USC cell lines	Uterine Serous Carcinoma	~415
Colo205	Colon Cancer	310
Breast Cancer Cell Lines (Panel of 5)	Breast Cancer	<400

Data compiled from multiple sources.[\[1\]](#)[\[2\]](#)[\[8\]](#)

Experimental Protocols

Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of CYC065 against specific CDK/cyclin complexes.

Methodology:

- Recombinant CDK/cyclin enzymes are used.
- Assays are typically performed in a 96-well plate format.
- A 10-point concentration curve of CYC065 is prepared.
- The kinase, substrate (e.g., a peptide derived from histone H1 or a specific substrate for the kinase), and ATP (at a concentration approximating the K_m for each enzyme) are incubated with varying concentrations of CYC065.[\[1\]](#)

- The reaction is allowed to proceed for a specified time at a controlled temperature.
- The amount of phosphorylated substrate is quantified, often using a method that detects the incorporation of radiolabeled phosphate (^{32}P or ^{33}P) from ATP or through the use of phosphorylation-specific antibodies in an ELISA-based format.
- IC_{50} values are calculated from the dose-response curves using non-linear regression analysis.[\[9\]](#)

Cell Viability Assay (Resazurin Reduction)

Objective: To assess the anti-proliferative effect of CYC065 on cancer cell lines.

Methodology:

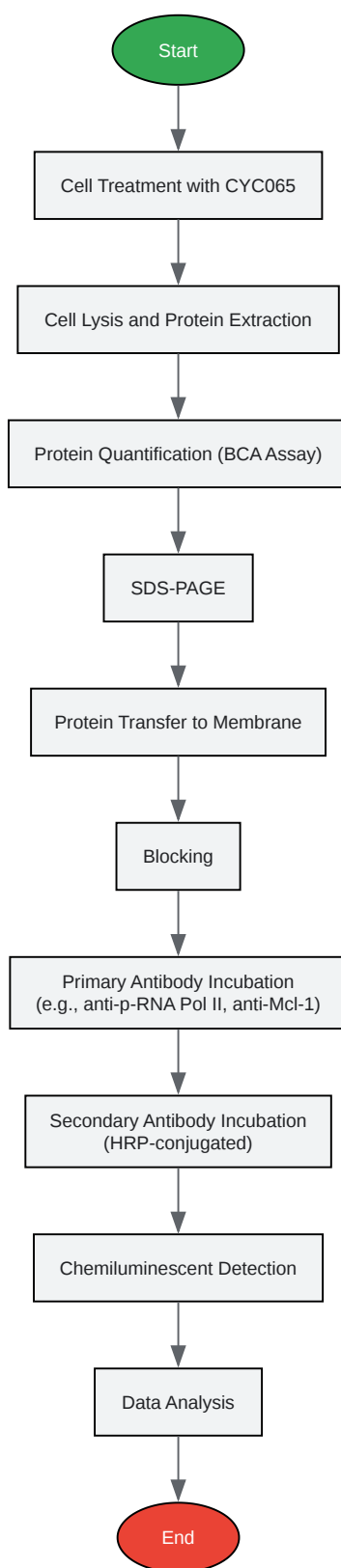
- Cancer cell lines are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.[\[10\]](#)
- Cells are treated with a serial dilution of CYC065 for a specified duration (e.g., 72 hours).[\[2\]](#)
- Following treatment, a resazurin-based reagent (e.g., AlamarBlue) is added to each well.
- The plates are incubated to allow viable, metabolically active cells to reduce resazurin to the fluorescent resorufin.
- Fluorescence is measured using a plate reader.
- Cell viability is expressed as a percentage relative to vehicle-treated control cells.
- IC_{50} values are determined by plotting cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.[\[9\]](#)

Western Blot Analysis for Pharmacodynamic Markers

Objective: To confirm the mechanism of action of CYC065 by assessing the phosphorylation status and expression levels of key downstream targets.

Methodology:

- Cells are treated with CYC065 at various concentrations and for different time points.[2]
- Following treatment, cells are harvested and lysed to extract total protein.
- Protein concentration is determined using a standard assay (e.g., BCA assay).
- Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF or nitrocellulose).[11]
- The membrane is blocked to prevent non-specific antibody binding.
- The membrane is incubated with primary antibodies specific for target proteins such as phospho-RNA Polymerase II (Ser2), Mcl-1, MYC, and cleaved PARP.[2] A loading control antibody (e.g., β -actin or GAPDH) is also used.
- The membrane is then incubated with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).
- The protein bands are visualized using a chemiluminescent substrate and an imaging system.[2]



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Caption: Workflow for Western Blot Analysis.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Objective: To quantify the induction of apoptosis by CYC065.

Methodology:

- Cells are treated with CYC065 for a specified time (e.g., 48-72 hours).[\[12\]](#)
- Both adherent and floating cells are collected and washed with cold PBS.[\[12\]](#)
- Cells are resuspended in Annexin V binding buffer.[\[12\]](#)
- FITC-conjugated Annexin V and Propidium Iodide (PI) are added to the cell suspension.[\[12\]](#)
- The mixture is incubated in the dark at room temperature.[\[12\]](#)
- The stained cells are analyzed by flow cytometry.
- The flow cytometry data allows for the differentiation of viable cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), late apoptotic/necrotic cells (Annexin V-positive, PI-positive), and necrotic cells (Annexin V-negative, PI-positive).

Conclusion

CYC065 (Fadraciclib) is a potent and selective dual inhibitor of CDK2 and CDK9 with a well-characterized mechanism of action that leads to cell cycle arrest and apoptosis in cancer cells. Preclinical data demonstrate its efficacy in a variety of cancer models, particularly those dependent on CDK2 or CDK9 activity. The detailed protocols provided herein offer a framework for the further investigation and characterization of CYC065 in a research and drug development setting.

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